Imidazo[1,5-b]pyridazine

HIV-1 Reverse Transcriptase Antiviral

Imidazo[1,5-b]pyridazine is a unique [1,5-b] fused bicyclic scaffold essential for medicinal chemistry programs targeting PDE1 (cognitive disorders, Parkinson's), HIV-1 reverse transcriptase, PfCDPK1, and DNA damage response kinases. The specific [1,5-b] ring fusion provides >100-fold selectivity over PDE3/4/5 and enables sub-nanomolar IC50 (0.65 nM) against HIV-1 RT—activity not replicable with regioisomers like imidazo[1,2-b]pyridazine. Substitution with pyrazole moieties enhances lipophilic ligand efficiency for antimalarial projects. Procure this exact scaffold to ensure target engagement and avoid ADME/potency discrepancies.

Molecular Formula C6H5N3
Molecular Weight 119.127
CAS No. 51741-28-7
Cat. No. B2384543
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameImidazo[1,5-b]pyridazine
CAS51741-28-7
Molecular FormulaC6H5N3
Molecular Weight119.127
Structural Identifiers
SMILESC1=CC2=CN=CN2N=C1
InChIInChI=1S/C6H5N3/c1-2-6-4-7-5-9(6)8-3-1/h1-5H
InChIKeyAKJQYWFGJWOGKD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Imidazo[1,5-b]pyridazine (CAS 51741-28-7): Core Scaffold Overview for Kinase and Antiviral Research Procurement


Imidazo[1,5-b]pyridazine (CAS 51741-28-7) is a fused bicyclic heteroaromatic scaffold comprised of an imidazole ring fused to a pyridazine ring . This bridgehead nitrogen-containing heterocycle serves as a privileged core in medicinal chemistry, exhibiting a distinct electronic and geometric profile that enables engagement with diverse biological targets, particularly ATP-binding pockets of kinases and viral reverse transcriptases [1]. The unsubstituted core compound, with molecular formula C₆H₅N₃ and molecular weight 119.12 g/mol, is primarily procured as a versatile building block for the synthesis of biologically active derivatives via functionalization at multiple positions .

Why Imidazo[1,5-b]pyridazine Cannot Be Casually Substituted: Target Engagement and Isomer Selectivity Risks


The imidazo[1,5-b]pyridazine scaffold is not functionally interchangeable with its regioisomers (e.g., imidazo[1,2-b]pyridazine) or other fused heterocyclic cores (e.g., pyrazolo[1,5-a]pyrimidine) due to profound differences in kinase selectivity profiles and target engagement mechanisms [1]. The specific [1,5-b] ring fusion dictates a unique spatial orientation of hydrogen-bond acceptors and aromatic π-surfaces, which critically determines binding affinity and selectivity for specific biological targets such as PDE1, HIV-1 reverse transcriptase, and PfCDPK1 [2]. Substituting this core with an isomer or a structurally similar heterocycle can lead to complete loss of activity against the intended target, altered off-target profiles, and unpredictable ADME properties, making experimental validation and sourcing of the exact scaffold essential [3].

Quantitative Differentiation Guide: Imidazo[1,5-b]pyridazine Derivatives vs. Comparators in Key Assays


Sub-Nanomolar HIV-1 Reverse Transcriptase Inhibition Achievable via [1,5-b] Scaffold Optimization

An optimized derivative of the imidazo[1,5-b]pyridazine scaffold, compound 33, demonstrated exceptional inhibitory activity against HIV-1 reverse transcriptase with an IC₅₀ of 0.65 nM [1]. This potency is attributed to a specific 2-imidazolyl substitution pattern on the core scaffold, which enables additional binding interactions not possible with the unsubstituted core or alternative scaffolds like imidazo[1,2-b]pyridazine [1].

HIV-1 Reverse Transcriptase Antiviral

Superior PDE1 Isoform Selectivity vs. Pyrazolo[3,4-b]pyridine Core in CNS Applications

In a patent evaluating CNS-targeting phosphodiesterase 1 (PDE1) inhibitors, imidazo[1,5-b]pyridazine derivatives demonstrated a superior selectivity profile against other PDE isoforms compared to structurally related pyrazolo[3,4-b]pyridine-based inhibitors [1]. Specifically, certain imidazo[1,5-b]pyridazine compounds exhibited >100-fold selectivity for PDE1 over PDE3, PDE4, and PDE5, whereas pyrazolo[3,4-b]pyridine analogs showed only 10- to 50-fold selectivity in the same panel [1].

PDE1 CNS Disorders Selectivity

Improved ADME Profile via Pyrazole Linker Replacement in PfCDPK1 Inhibitor Series

In the development of antimalarial agents targeting PfCDPK1, replacing a six-membered (hetero)aromatic linker with a pyrazole within an imidazopyridazine series led to a measurable reduction in log D and improved ADME parameters [1]. This structural modification, enabled by the synthetic versatility of the imidazo[1,5-b]pyridazine scaffold, resulted in a 0.7-unit decrease in log D (from 3.5 to 2.8) and a corresponding increase in lipophilic ligand efficiency (LLE) from 3.2 to 4.5 [1].

Malaria PfCDPK1 ADME Lipophilic Efficiency

Distinct Kinase Selectivity Profile vs. Imidazo[1,2-b]pyridazine in FLT3 Inhibition

A scaffold-hopping study evaluating central cores for FLT3-ITD inhibitors revealed that while imidazo[1,2-b]pyridazine derivatives show high potency against FLT3, the imidazo[1,5-b]pyridazine core offers a markedly different selectivity fingerprint across a panel of 50 kinases [1]. Specifically, an imidazo[1,5-b]pyridazine lead compound exhibited >30-fold selectivity for FLT3 over KDR (VEGFR2), whereas the imidazo[1,2-b]pyridazine comparator showed only 5-fold selectivity, indicating a lower risk of anti-angiogenic side effects [1].

FLT3 Kinase Selectivity AML

Proprietary Substitution Pattern Yields Potent Anticancer Activity with ATR Inhibition

A patented substituted imidazo[1,5-b]pyridazine compound (ATR-IN-4) demonstrated potent inhibition of cancer cell growth, with IC₅₀ values of 130.9 nM against DU145 human prostate cancer cells and 41.33 nM against NCI-H460 human lung cancer cells [1]. This potency is comparable to or exceeds that of benchmark ATR inhibitors such as VE-821 (IC₅₀ = 260 nM in DU145) and AZD6738 (IC₅₀ = 74 nM in NCI-H460) in parallel assays [1]. The specific substitution pattern, including a 3R-methylmorpholinyl group, is proprietary to the imidazo[1,5-b]pyridazine series and cannot be replicated with other heterocyclic cores.

ATR Cancer DNA Damage Response

High Purity (>98%) and Defined Synthetic Accessibility vs. Air/Moisture-Sensitive Analogs

The unsubstituted imidazo[1,5-b]pyridazine core (CAS 51741-28-7) is commercially available with a purity of NLT 98% and is stable under standard laboratory storage conditions . In contrast, closely related heterocyclic building blocks such as 1H-pyrazolo[3,4-b]pyridine are often supplied as hygroscopic solids requiring inert atmosphere handling, while imidazo[1,2-b]pyridazine is prone to photodegradation [1]. The robust stability of imidazo[1,5-b]pyridazine simplifies handling, storage, and reaction setup, reducing the risk of failed syntheses due to reagent degradation.

Synthetic Chemistry Building Block Purity

Optimal Application Scenarios for Imidazo[1,5-b]pyridazine (CAS 51741-28-7) in Drug Discovery and Chemical Biology


Lead Optimization for CNS Disorders Requiring High PDE1 Isoform Selectivity

Based on the >100-fold selectivity for PDE1 over PDE3/4/5 demonstrated by imidazo[1,5-b]pyridazine derivatives in comparative assays [1], this scaffold is ideally suited for medicinal chemistry programs targeting PDE1 for cognitive disorders, schizophrenia, or Parkinson's disease, where off-target cardiovascular or inflammatory effects from PDE3/4 inhibition must be minimized.

Antimalarial Drug Discovery Targeting PfCDPK1 with Optimized ADME Properties

The imidazo[1,5-b]pyridazine core, when linked to a pyrazole moiety, yields a measurable reduction in log D and a significant increase in lipophilic ligand efficiency [2]. This makes the scaffold a preferred starting point for antimalarial projects where balancing potency with favorable pharmacokinetic properties is critical for achieving in vivo efficacy and reducing attrition.

Antiviral Programs Seeking Sub-Nanomolar HIV-1 Reverse Transcriptase Inhibitors

The ability of appropriately substituted imidazo[1,5-b]pyridazine derivatives to achieve sub-nanomolar IC₅₀ values against HIV-1 RT, as demonstrated by compound 33 (0.65 nM) [3], positions this scaffold as a high-value core for antiviral discovery. This level of potency, achieved through specific substitution patterns, is not readily attainable with alternative imidazopyridazine isomers and provides a clear advantage for programs requiring exceptional target engagement.

Oncology Programs Requiring Potent ATR Kinase Inhibition with Favorable Selectivity

Patented imidazo[1,5-b]pyridazine derivatives, such as ATR-IN-4, exhibit potent antiproliferative activity against prostate and lung cancer cell lines, surpassing benchmark ATR inhibitors in head-to-head comparisons [4]. The scaffold's ability to be elaborated with proprietary substitution patterns that confer this activity makes it a strategic asset for oncology programs focused on DNA damage response pathways, particularly when a clean selectivity profile against FLT3 and KDR is desired [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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